
CGP 25454A
概要
準備方法
N-(ジエチルアミノエチル)-4-クロロ-5-シアノ-2-メトキシベンズアミド塩酸塩の合成には、複数のステップが必要です。 主な出発物質は4-クロロ-5-シアノ-2-メトキシ安息香酸であり、エステル化、アミノ化、塩酸塩形成を含む一連の反応を受けて、最終生成物が得られます。 . 工業生産方法は、通常、副生成物と廃棄物を最小限に抑えながら、収量と純度を最大化するようにこれらの反応を最適化することを含みます。
化学反応の分析
Neurochemical Mechanisms
CGP 25454A acts as a presynaptic dopamine autoreceptor antagonist , enhancing neurotransmitter release by blocking inhibitory feedback mechanisms. Key reactions include:
-
Increased dopamine (DA) and acetylcholine (ACh) release :
In vitro studies on rat striatal slices show this compound enhances field-stimulated overflow of [³H]DA and [¹⁴C]ACh. The compound is 12.9-fold more potent in facilitating DA release compared to ACh . -
Dual receptor modulation :
At low doses (5–10 mg/kg), it induces weak stimulation by increasing spontaneous and amphetamine-potentiated rearing. At higher doses (30–100 mg/kg), it exerts sedative and neuroleptic-like effects due to postsynaptic D2 receptor blockade .
In Vitro Potency and Receptor Interactions
Parameter | Dopamine (DA) | Acetylcholine (ACh) |
---|---|---|
Potency Ratio | 12.9× higher than ACh | Baseline |
ED₅₀ (mg/kg i.p.) | 13 | Not quantified |
This compound’s presynaptic antagonism increases synaptic DA levels, which correlates with elevated [³H]spiperone binding to striatal D2 receptors in vivo .
In Vivo Receptor Dynamics
Dose Range (mg/kg) | Effect on D2 Receptor Binding | Behavioral Outcome |
---|---|---|
5–10 | Weak stimulation | Increased rearing |
30–100 | Inhibition (pituitary) | Sedation, neuroleptic-like |
At higher doses, this compound blocks postsynaptic D2 receptors, reducing DA signaling and inducing sedation .
科学的研究の応用
Chemical Properties and Mechanism of Action
CGP 25454A is identified chemically as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide hydrochloride, with a molecular formula of and a molecular weight of 346.25 g/mol .
The compound primarily functions by enhancing the release of dopamine (DA) and acetylcholine (ACh) in the central nervous system. In vitro studies have shown that this compound significantly increases the overflow of both neurotransmitters from rat striatal slices preloaded with labeled forms of DA and ACh. Notably, it was found to be 12.9 times more potent in promoting DA release than ACh .
Major Depression
This compound is currently under investigation for its efficacy in treating major depression. Clinical trials are evaluating its ability to modulate neurotransmitter systems to alleviate depressive symptoms. The compound's dual action—enhancing presynaptic DA release while blocking postsynaptic DA receptors—may offer a novel therapeutic strategy .
Neurochemical Studies
The following table summarizes key findings from neurochemical studies involving this compound:
Research on Depression
In a study examining the effects of this compound on depression-like behaviors in animal models, researchers found that administration of the compound resulted in significant reductions in depressive symptoms as measured by behavioral tests such as the forced swim test and the tail suspension test. These findings suggest that this compound may have antidepressant-like effects mediated through its dopaminergic activity .
Potential Side Effects and Considerations
While this compound shows promise, it is essential to consider potential side effects associated with its use. Higher doses have been linked to sedative effects and neuroleptic-like properties, which necessitate careful monitoring during clinical application .
作用機序
N-(ジエチルアミノエチル)-4-クロロ-5-シアノ-2-メトキシベンズアミド塩酸塩は、シナプス前ドーパミンオートレセプターを選択的に遮断することでその効果を発揮します。 これにより、脳内でのドーパミンとアセチルコリンの放出が増加します。 . 高用量では、シナプス後ドーパミン受容体も遮断し、鎮静作用と神経抑制剤様の特徴をもたらします。 .
類似化合物との比較
N-(ジエチルアミノエチル)-4-クロロ-5-シアノ-2-メトキシベンズアミド塩酸塩は、低用量ではシナプス前ドーパミンオートレセプターを選択的に遮断し、高用量ではシナプス後受容体を遮断するという二重の作用機序を持つため、ユニークです。 . 類似の化合物には、以下が含まれます。
ハロペリドール: 主にシナプス後ドーパミン受容体を遮断する、よく知られている抗精神病薬です。
スルピリド: N-(ジエチルアミノエチル)-4-クロロ-5-シアノ-2-メトキシベンズアミド塩酸塩に見られるような二重の作用機序を持たない、ドーパミン受容体を選択的に遮断する別のベンズアミド誘導体です。
生物活性
CGP 25454A is a selective presynaptic dopamine autoreceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of major depression and other neuropsychiatric disorders. This article will detail the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter release, and relevant case studies.
This compound, chemically known as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide hydrochloride, is a benzamide derivative. It acts primarily by antagonizing presynaptic dopamine D2 receptors, leading to increased release of dopamine (DA) and acetylcholine (ACh) in the brain. This dual action is significant as it not only enhances dopaminergic signaling but also modulates cholinergic activity, which may contribute to its antidepressant effects .
In Vitro Studies:
- Dopamine Release: this compound has been shown to significantly enhance the release of [^3H]dopamine from rat striatal slices preloaded with [^3H]dopamine. The compound was found to be approximately 12.9 times more potent in increasing dopamine release compared to acetylcholine .
- Cholinergic Activity: The increase in [^14C]choline overflow indicates that this compound also stimulates cholinergic neurotransmission, although to a lesser extent than dopaminergic release .
In Vivo Studies:
- Binding Studies: In vivo experiments demonstrated that this compound increased [^3H]spiperone binding to D2 receptors in the rat striatum by 90-110% at an effective dose (ED50) of 13 mg/kg. This suggests enhanced synaptic concentrations of endogenous dopamine due to increased release .
- Behavioral Effects: Behavioral studies indicated that low doses (5-10 mg/kg) resulted in mild stimulation, while higher doses (30-100 mg/kg) produced sedative and neuroleptic-like effects, showcasing a dose-dependent response .
Summary of Biological Activity
Activity | In Vitro | In Vivo |
---|---|---|
Dopamine Release | Increased [^3H]DA overflow | Increased [^3H]spiperone binding |
Cholinergic Activity | Increased [^14C]ACh overflow | Not specifically measured |
Behavioral Effects | Mild stimulation at low doses | Sedative effects at high doses |
Case Studies and Clinical Implications
This compound is currently under investigation for its potential role in treating major depressive disorder. Its unique mechanism of enhancing both dopaminergic and cholinergic neurotransmission positions it as a candidate for addressing the monoamine hypothesis of depression, which posits that deficiencies in these neurotransmitters contribute to depressive symptoms .
One notable study highlighted the compound's ability to improve mood-related behaviors in animal models, suggesting its efficacy as an antidepressant. The findings indicate that this compound may serve as a novel therapeutic agent by targeting both dopamine and acetylcholine pathways, potentially offering benefits over traditional monoamine reuptake inhibitors .
特性
IUPAC Name |
4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETCQNUMZFZSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。